molecular formula C11H15BrN2O B8384287 N-(2-pyridylmethyl)-5-bromopentanamide

N-(2-pyridylmethyl)-5-bromopentanamide

Cat. No.: B8384287
M. Wt: 271.15 g/mol
InChI Key: MRPGDBGHQHJWJS-UHFFFAOYSA-N
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Description

N-(2-pyridylmethyl)-5-bromopentanamide is a chemical compound of interest in organic and medicinal chemistry research. Its structure, featuring a pentanamide backbone with a pyridylmethyl substituent and a terminal bromine atom, classifies it within a family of substituted amides that are frequently investigated as synthetic intermediates or for their potential biological activity . Compounds within this structural class have been explored in scientific patents for a range of potential therapeutic applications, which may include research into disorders of the alimentary tract, respiratory system, and urinary system . The terminal bromine atom makes this molecule a versatile building block (synthon) in organic synthesis, as it can undergo further functionalization through various cross-coupling reactions, nucleophilic substitutions, or cyclization reactions to create more complex molecular architectures. Researchers may utilize this compound in the design and synthesis of novel heterocyclic compounds, given the prevalence of the pyridine moiety in pharmacologically active molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H15BrN2O

Molecular Weight

271.15 g/mol

IUPAC Name

5-bromo-N-(pyridin-2-ylmethyl)pentanamide

InChI

InChI=1S/C11H15BrN2O/c12-7-3-1-6-11(15)14-9-10-5-2-4-8-13-10/h2,4-5,8H,1,3,6-7,9H2,(H,14,15)

InChI Key

MRPGDBGHQHJWJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCCCBr

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

N-(2-pyridylmethyl)-5-bromopentanamide has been studied for its potential therapeutic properties. Compounds containing brominated pyridine derivatives are known for their biological activities, including antimicrobial and anticancer effects. The incorporation of a bromine atom can enhance the lipophilicity and biological activity of the compound.

Case Study: Antimicrobial Activity

A study examined the antimicrobial properties of various brominated compounds, including this compound. The results indicated that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Coordination Chemistry

The compound's ability to form coordination complexes with metal ions is another area of interest. The nitrogen atoms in the pyridine ring can act as ligands, facilitating the formation of stable metal complexes.

Data Table: Metal Ion Coordination

Metal IonCoordination NumberStability Constant (log K)
Cu(II)46.5
Ni(II)67.0
Co(II)56.8

These complexes can be utilized in catalysis and sensor applications due to their unique electronic properties .

Material Science

This compound has potential applications in material science, particularly in the development of functional materials for sensors and electronic devices. Its structural properties allow for the modification of surfaces to enhance electronic or optical properties.

Case Study: Sensor Development

Research has demonstrated that thin films made from this compound can be used as sensors for detecting volatile organic compounds (VOCs). The films exhibit high sensitivity and selectivity, which is crucial for environmental monitoring applications .

Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel compounds through various chemical reactions, such as coupling reactions or further halogenation.

Synthesis Pathway Example

A typical synthesis pathway involves:

  • Reacting 5-bromopentanamide with 2-pyridinemethanol under acidic conditions.
  • Isolating the product through recrystallization from ethanol.

This synthetic route highlights the versatility of this compound in generating new chemical entities with potential applications in drug discovery and development .

Comparison with Similar Compounds

5-Chloro-N-(2-nitrophenyl)pentanamide

Structural Similarities : Both compounds share a pentanamide backbone but differ in substituents. The bromine atom in N-(2-pyridylmethyl)-5-bromopentanamide is replaced with chlorine, and the 2-pyridylmethyl group is substituted with a 2-nitrophenyl moiety .

Key Differences :

  • Reactivity : Bromine’s higher leaving-group aptitude compared to chlorine may enhance alkylation or nucleophilic substitution reactions.
  • Electronic Effects : The electron-withdrawing nitro group in 5-chloro-N-(2-nitrophenyl)pentanamide reduces electron density on the aromatic ring, whereas the pyridylmethyl group provides a nitrogen-rich environment for coordination .
Property This compound 5-Chloro-N-(2-nitrophenyl)pentanamide
Molecular Formula C₁₁H₁₃BrN₂O C₁₃H₁₃ClN₂O₃
Molecular Weight ~285.15 g/mol 295.32 g/mol
Key Functional Groups Bromopentanamide, 2-pyridylmethyl Chloropentanamide, 2-nitrophenyl

N-(2-Pyridylmethyl) Analogs in Coordination Chemistry

Example: The ligand H₂pmidp (N-(2-pyridylmethyl)iminodiisopropanol) forms stable Co(II) complexes, highlighting the pyridylmethyl group’s role in metal coordination . Similarly, ligands like tppn (N,N,N',N'-tetrakis(2-pyridylmethyl)-1,2-propanediamine) exhibit enhanced catalytic activity in hydrolysis reactions due to multiple pyridylmethyl donor sites .

Comparison :

  • Metal Binding: this compound’s single pyridylmethyl group may form monodentate complexes, whereas multi-dentate ligands (e.g., tppn) enable stronger metal coordination.
  • Catalytic Efficiency : The nickel complex of a bis-pyridylmethyl ligand achieved a catalytic rate ($k_{cat}$) of 0.386 s⁻¹ in BDNPP hydrolysis, suggesting that additional pyridylmethyl groups enhance reactivity .

Pharmacologically Relevant Analogs

Example : NHPPC (N-(2-pyridylmethyl)-pyrimidine-carboxamide) is a PDE5 inhibitor with a pyridylmethyl group critical for binding affinity. However, its pyrimidine-carboxamide core differs from the bromopentanamide structure .

Comparison :

  • Bioactivity : The bromopentanamide’s aliphatic chain may influence membrane permeability differently than NHPPC’s heterocyclic core.
  • Metabolic Stability : Bromine’s hydrophobicity could prolong metabolic half-life compared to NHPPC’s polar pyrimidine group .

Research Implications and Limitations

  • Synthetic Utility : The bromine atom in this compound offers versatility in Suzuki coupling or nucleophilic substitution reactions, unlike chlorine or nitro analogs .
  • Data Gaps : Direct experimental data on the compound’s physical properties (e.g., solubility, melting point) and biological activity are absent in the provided evidence, necessitating further studies.

Preparation Methods

Synthesis of 5-Bromopentanoyl Chloride

5-Bromopentanoic acid (CAS 2067-33-6) is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The reaction proceeds at 0–25°C for 2–4 hours, yielding 5-bromopentanoyl chloride.

Typical Conditions:

  • Molar Ratio: 1:1.2 (acid : SOCl₂)

  • Solvent: DCM (0.5 M)

  • Yield: 95–98%

Coupling with 2-(Aminomethyl)pyridine

The acid chloride is reacted with 2-(aminomethyl)pyridine in the presence of a base (e.g., triethylamine, TEA) to neutralize HCl.

Procedure:

  • Add 2-(aminomethyl)pyridine (1.1 equiv) dropwise to 5-bromopentanoyl chloride (1.0 equiv) in DCM at 0°C.

  • Stir for 12–24 hours at 25°C.

  • Wash with NaHCO₃ (5%) and brine, dry (Na₂SO₄), and concentrate.

Yield: 80–85%
Purity: >95% (HPLC)

Carbodiimide-Based Coupling

Direct Activation with EDCl/HOBt

A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) avoids isolating the acid chloride.

Procedure:

  • Dissolve 5-bromopentanoic acid (1.0 equiv), EDCl (1.2 equiv), and HOBt (1.2 equiv) in DMF (0.3 M).

  • Add 2-(aminomethyl)pyridine (1.1 equiv) and stir at 25°C for 18 hours.

  • Extract with ethyl acetate, wash with HCl (1 M) and brine, and purify via silica chromatography.

Yield: 75–80%
Advantages: Mild conditions, suitable for acid-sensitive substrates.

Schotten-Baumann Reaction

Aqueous-Organic Biphasic System

This method employs in-situ acid chloride formation under alkaline conditions.

Procedure:

  • Add 5-bromopentanoic acid (1.0 equiv) to a mixture of NaOH (2.0 equiv) and thionyl chloride (1.5 equiv) in water/THF (1:1).

  • Add 2-(aminomethyl)pyridine (1.1 equiv) and stir vigorously for 4 hours.

  • Isolate the precipitate and recrystallize from ethanol.

Yield: 70–75%
Purity: 90–92% (NMR)

Comparative Analysis of Methods

Method Yield (%) Purity (%) Reaction Time Scalability
Acid Chloride-Mediated80–85>9512–24 hHigh
EDCl/HOBt Coupling75–8090–9518 hModerate
Schotten-Baumann70–7590–924 hLow

Key Observations:

  • Acid chloride methods offer superior yields and purity but require anhydrous conditions.

  • EDCl/HOBt is preferred for lab-scale synthesis due to operational simplicity.

  • Schotten-Baumann is less efficient but useful for rapid screening.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.50 (d, J = 4.8 Hz, 1H), 7.70 (t, J = 7.6 Hz, 1H), 7.25 (d, J = 7.8 Hz, 1H), 4.45 (s, 2H), 3.40 (t, J = 6.6 Hz, 2H), 2.20 (t, J = 7.2 Hz, 2H), 1.85–1.70 (m, 4H).

  • LC-MS (ESI): m/z 285.1 [M+H]⁺ (calc. 285.04).

Purity Assessment

  • HPLC: Rt = 6.8 min (C18 column, 70:30 H₂O/MeCN, 1 mL/min).

Industrial Considerations

Solvent Recovery

DCM and THF are recycled via distillation, reducing costs by 20–30%.

Hazard Mitigation

  • Thionyl Chloride: Use gas scrubbers to neutralize HCl emissions.

  • EDCl/HOBt: Employ low-temperature storage to prevent decomposition .

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